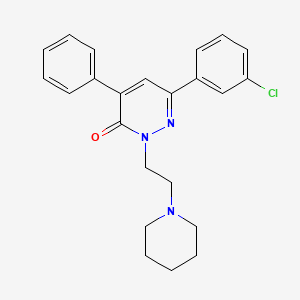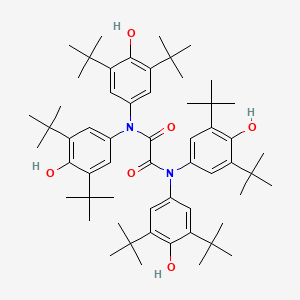
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide: is a synthetic organic compound known for its antioxidant properties. It is composed of four sterically hindered phenolic groups attached to an oxalamide core. This compound is primarily used in the stabilization of polymers, particularly in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide typically involves the following steps:
Michael Addition: The base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate butyl-phloretic ester.
Transesterification: High-temperature transesterification of the intermediate with oxalamide results in the final product. This step is crucial and often requires precise control to ensure complete reaction and high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide can undergo oxidation, forming quinones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Chemistry:
Polymer Stabilization: Used as an antioxidant to prevent oxidative degradation in polymers like polyethylene and polypropylene.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology and Medicine:
Antioxidant Research: Studied for its potential in reducing oxidative stress in biological systems.
Drug Development: Investigated for its potential use in developing drugs that target oxidative pathways.
Industry:
Plastics and Polymers: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.
Coatings and Adhesives: Used in formulations to improve stability and performance.
Mechanism of Action
The antioxidant properties of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another phenolic antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as an antioxidant in various industrial applications.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphite antioxidant with similar applications.
Uniqueness: N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide is unique due to its oxalamide core, which provides additional stability and enhances its antioxidant properties compared to other similar compounds. The presence of four phenolic groups also contributes to its high effectiveness in preventing oxidative degradation.
Properties
CAS No. |
89635-33-6 |
|---|---|
Molecular Formula |
C58H84N2O6 |
Molecular Weight |
905.3 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
InChI Key |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


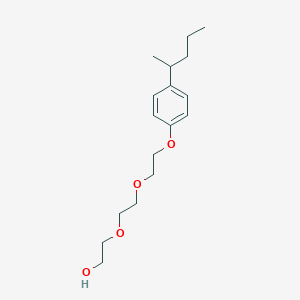
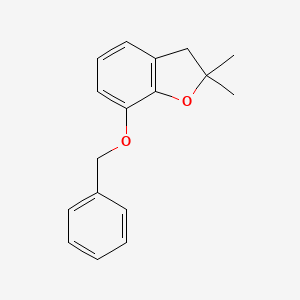
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)

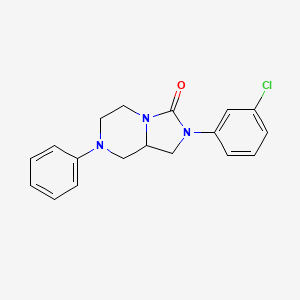

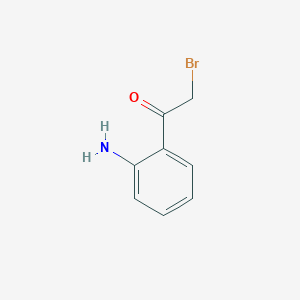
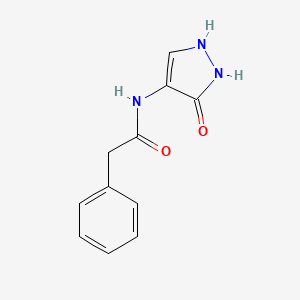
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
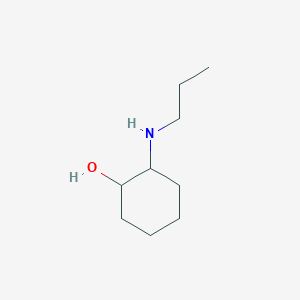
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
